molecular formula C15H21NO5 B558494 2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid CAS No. 141895-35-4

2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid

Cat. No. B558494
M. Wt: 295.33 g/mol
InChI Key: SLWWWZWJISHVOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid” is a compound with the molecular formula C15H21NO5 . It is also known as N-(tert-butoxycarbonyl)-4-methoxyphenylalanine .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 295.331, a density of 1.2±0.1 g/cm3, and a boiling point of 462.0±40.0 °C at 760 mmHg . The melting point and MSDS are not available .

Scientific Research Applications

Application in Synthetic Organic Chemistry

  • Summary of the Application : The tert-butoxycarbonyl (Boc) group is widely used in synthetic organic chemistry. It is introduced into a variety of organic compounds for various applications .
  • Methods of Application or Experimental Procedures : A method for the direct introduction of the Boc group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .
  • Results or Outcomes : The resultant flow process was found to be more efficient and versatile compared to the batch .

Application in Synthetic Organic Chemistry

  • Summary of the Application : Tertiary butyl esters find large applications in synthetic organic chemistry . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
  • Methods of Application or Experimental Procedures : The direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .
  • Results or Outcomes : The resultant flow process was found to be more efficient and versatile compared to the batch .

Application in Synthetic Organic Chemistry

  • Summary of the Application : Tertiary butyl esters find large applications in synthetic organic chemistry . A straightforward method for the direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems .
  • Methods of Application or Experimental Procedures : The direct introduction of the tert-butoxycarbonyl group into a variety of organic compounds has been developed using flow microreactor systems . This process is more efficient, versatile, and sustainable compared to the batch .
  • Results or Outcomes : The resultant flow process was found to be more efficient and versatile compared to the batch .

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may be harmful if swallowed . The hazard statement is H302 . Precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

3-(4-methoxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(13(17)18)9-10-5-7-11(20-4)8-6-10/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLWWWZWJISHVOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10399614
Record name N-(tert-Butoxycarbonyl)-O-methyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid

CAS RN

141895-35-4
Record name N-(tert-Butoxycarbonyl)-O-methyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10399614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid
Reactant of Route 3
Reactant of Route 3
2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid
Reactant of Route 4
Reactant of Route 4
2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid
Reactant of Route 5
Reactant of Route 5
2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid
Reactant of Route 6
Reactant of Route 6
2-((tert-Butoxycarbonyl)amino)-3-(4-methoxyphenyl)propanoic acid

Citations

For This Compound
7
Citations
HWB Johnson, E Lowe, JL Anderl, A Fan… - Journal of medicinal …, 2018 - ACS Publications
Selective immunoproteasome inhibition is a promising approach for treating autoimmune disorders, but optimal proteolytic active site subunit inhibition profiles remain unknown. We …
Number of citations: 77 pubs.acs.org
Q Sun, B Xu, Y Niu, F Xu, L Liang, C Wang… - …, 2015 - Wiley Online Library
Proteasome inhibitors are promising compounds for a number of therapies, including cardiovascular and eye diseases, diabetes, and cancers. We previously reported a series of furan‐…
X Li, D Hong, M Zhang, L Xu, Y Zhou, J Li… - European Journal of …, 2021 - Elsevier
A series of epoxyketone analogues with varying N-caps and P3-configurations were designed, synthesized and evaluated. We found that D-Ala in P3 was crucial for β5i selectivity over …
Number of citations: 1 www.sciencedirect.com
M Mansha - 2017 - search.proquest.com
Untitled Page 1 Page 2 KING FAHD UNIVERSITY OF PETROLEUM & MINERALS DHAHRAN- 31261, SAUDI ARABIA DEANSHIP OF GRADUATE STUDIES This thesis, written by …
Number of citations: 0 search.proquest.com
C Chen, Y Nie, G Xu, X Yang, H Fang, X Hou - Bioorganic & Medicinal …, 2019 - Elsevier
Bcl-2 family proteins, which divides into pro-apoptosis proteins and anti-apoptosis proteins, are involved in cell apoptosis progression. As numerous studies illustrated, targeting Bcl-2 …
Number of citations: 13 www.sciencedirect.com
E Tsui - 2022 - search.proquest.com
Alkoxy radicals have long been recognized as powerful synthetic intermediates with well-established reactivity patterns. Despite their versatility, these electrophilic oxygen-centered …
Number of citations: 0 search.proquest.com
NY Shin - 2022 - search.proquest.com
Free radicals are often considered high-energy and fleeting intermediates. Controlling their reactivity remains a great challenge in organic synthesis. My graduate work centers on using …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.